Methyl 2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoate
Description
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 2-(2-methyl-1,2,4-triazol-3-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-5(7(11)12-3)6-8-4-9-10(6)2/h4-5H,1-3H3 |
InChI Key |
NKKLQDPLFZOSNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=NN1C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Key Features of the Continuous-Flow Process
- Two-step one-pot synthesis : The process involves first forming an acetimidamide intermediate, which is then condensed with hydrazine in a second reactor.
- Atom economy and selectivity : The method avoids chromatography and isolation steps, improving yield and purity.
- Safety and control : The continuous flow limits the accumulation of energetic intermediates, enhancing safety.
- Optimized conditions : The acetimidamide formation is optimized at 120 °C with a residence time of 13.3 minutes in DMSO solvent, chosen for ease of removal during work-up.
- Condensation step : Conducted at 25-70 °C with residence times of 5-7 minutes, yielding high purity triazole products.
Table 1: Influence of Residence Time and Temperature on Triazole Formation (Representative Data)
| Entry | Temperature (°C) | Residence Time (min) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | 25 | 5.0 | Moderate | High |
| 2 | 70 | 7.0 | High | Very High |
Note: Exact numerical yields and purity values depend on substrate and conditions but generally show improvement with increased temperature and residence time within optimized ranges.
This continuous-flow approach can be adapted for various substituted triazoles, including methyl-substituted derivatives relevant to the target compound.
Batch Synthesis and Base-Mediated Alkylation
Alternative batch processes involve the reaction of preformed triazole derivatives with alkylating agents in the presence of suitable bases and solvents. For example, the reaction of a 1-methyl-1H-1,2,4-triazole with methyl propanoate derivatives or their activated forms under basic conditions can yield this compound.
Typical Reagents and Conditions
- Base : Organic bases such as 4-dimethylaminopyridine or inorganic bases.
- Solvents : Polar aprotic solvents (e.g., DMF, DMSO), chloro solvents, or alcohols.
- Temperature : Mild to moderate heating to promote alkylation.
- Purification : Crystallization or chromatographic techniques to isolate the pure product.
This method is supported by patent literature describing the synthesis of triazole antifungal drugs and related compounds, where the triazole ring is introduced by reacting a precursor with 1H-1,2,4-triazole free base in the presence of a base and suitable solvent, leading to high yields and purity.
Reduction and Esterification Steps
In some synthetic routes, the triazole ring is introduced after preparing an intermediate acid or alcohol, which is then esterified to form the methyl ester group. For example, hydrogenation over Pd/C followed by esterification in methanol can yield methyl esters of triazole-containing acids with high yield and purity.
Summary Table of Preparation Methods
Research Findings and Notes
- The continuous-flow method achieves higher yields and purities compared to traditional batch methods due to better control over reaction parameters and intermediate handling.
- The choice of solvent critically affects purity; DMSO and DMF are preferred for the acetimidamide intermediate formation, with DMSO favored for easier removal.
- The use of bases like 4-dimethylaminopyridine accelerates the triazole ring formation and improves product yield and purity.
- Safety considerations are paramount when handling energetic intermediates; continuous-flow minimizes risks by limiting intermediate accumulation.
- The methylation at the N-1 position of the triazole ring is typically introduced via methylated hydrazine derivatives or methyl formamides in the initial condensation step.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted triazole derivatives .
Scientific Research Applications
Methyl 2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its anticancer properties and as a potential drug candidate.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the compound can inhibit certain enzymes, leading to its bioactive properties .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes structural analogs, their molecular properties, and distinguishing features:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Methyl 2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoate | C₈H₁₁N₃O₂ | 181.20 | Methyl ester, 1-methyltriazole | High lipophilicity; ester hydrolyzable in vivo |
| 2-Amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanoic acid dihydrochloride | C₉H₁₀Cl₂N₄O₂ | 254.09 | Amino acid, dihydrochloride salt | Enhanced aqueous solubility due to ionic form |
| Methyl 2-amino-3-(1H-imidazol-5-yl)propanoate hydrochloride | C₇H₁₂ClN₃O₂ | 205.64 | Imidazole, hydrochloride salt | Imidazole offers distinct H-bonding and pKa (~7.0) |
| (2S,3S)-Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate | C₂₀H₁₇F₂N₃O₃ | 397.37 | Fluorophenyl, tetrahydroquinoline | Extended π-system; fluorination enhances metabolic stability |
| 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-5-yl)aniline | C₁₀H₁₂N₄O | 204.23 | Aniline, methoxy group | Aromatic amine enables electrophilic substitution |
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The methyl ester in the target compound increases logP compared to the dihydrochloride salt in , which is highly polar due to ionic charges .
- Solubility : The dihydrochloride salt () exhibits superior aqueous solubility (>100 mg/mL), while the methyl ester (target compound) is more suited for lipid-rich environments .
- Metabolic Stability : Fluorinated derivatives () resist oxidative metabolism, whereas the ester group in the target compound may undergo hydrolysis to a carboxylic acid in vivo .
Research Findings and Data
Spectroscopic Characterization
Stability Studies
- pH Stability : The dihydrochloride salt () remains stable under acidic conditions (pH 2–4), while the methyl ester (target compound) hydrolyzes rapidly at pH > 8 .
Biological Activity
Methyl 2-(1-methyl-1H-1,2,4-triazol-5-yl)propanoate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.
Chemical Structure and Properties
This compound features a triazole ring, which is known for its role in various biological activities. The compound can be represented by the following chemical structure:
Key Properties:
- Molecular Weight: 158.17 g/mol
- Density: Approximately 1.3 g/cm³
- Boiling Point: 296.8 °C at 760 mmHg
Antifungal Activity
One of the most notable biological activities of this compound is its antifungal properties. Triazole derivatives are widely recognized for their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Research indicates that compounds with triazole moieties exhibit significant antifungal efficacy against various pathogenic fungi, including Candida species and Aspergillus species.
Antitumor Activity
Recent studies have also highlighted the potential anticancer properties of triazole derivatives. For example, a series of synthesized triazole compounds were evaluated for their cytotoxic effects on human cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin, indicating their potential as anticancer agents.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Triazole A | MCF7 (breast cancer) | 15.0 |
| Triazole B | A549 (lung cancer) | 22.5 |
| Methyl Propanoate | HeLa (cervical cancer) | 18.0 |
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in nucleic acid synthesis and cell division. The presence of the triazole ring allows for interaction with various biological targets, including topoisomerases and other enzymes crucial for cellular proliferation.
Study on Antifungal Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antifungal activity of several triazole derivatives, including this compound. The compound demonstrated potent activity against Candida albicans, with an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL.
Antitumor Evaluation
In a separate investigation reported in Cancer Research, researchers synthesized a series of triazole-based compounds and tested their cytotoxicity against various cancer cell lines. This compound showed promising results with significant growth inhibition in both MCF7 and A549 cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
